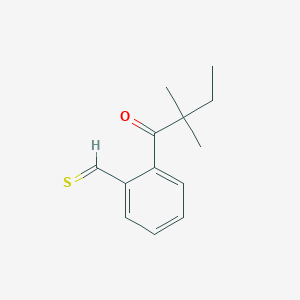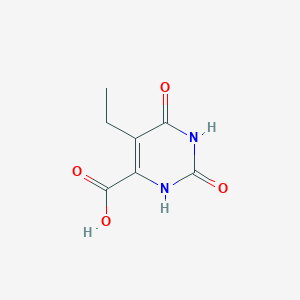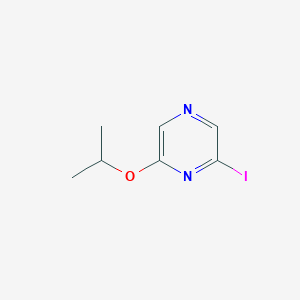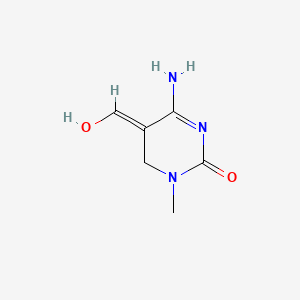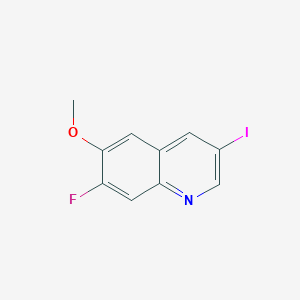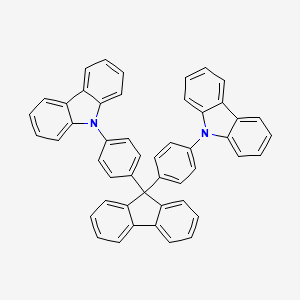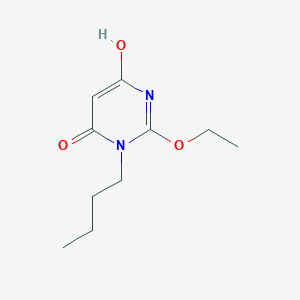
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol typically involves halogenation and fluorination reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and fluorinating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Wirkmechanismus
The mechanism by which 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol can be compared with other halogenated pyridines, such as:
4,6-Dichloro-5-(trifluoromethyl)pyridin-3-ol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with different substitution patterns.
6-(Trifluoromethyl)pyridin-3-ol: Lacks the chlorine atoms but contains a trifluoromethyl group .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Eigenschaften
Molekularformel |
C6H3Cl2F2NO |
|---|---|
Molekulargewicht |
213.99 g/mol |
IUPAC-Name |
4,6-dichloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-4-2(12)1-11-5(8)3(4)6(9)10/h1,6,12H |
InChI-Schlüssel |
FKABOUAMVKMCSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)C(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


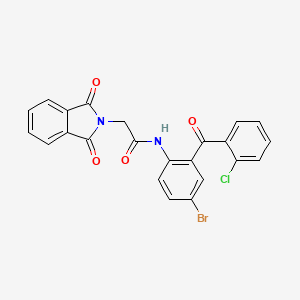
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
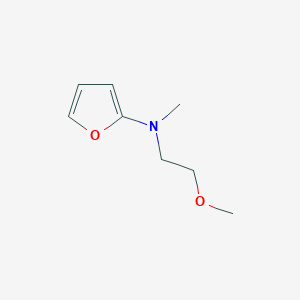

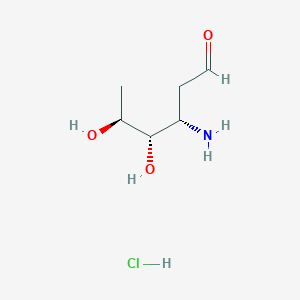
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)

